molecular formula C13H20NO2PS B1668312 Carbamic acid, N-(O,O-dimethylphosphorothioyl)-N-methyl-, m-isopropylphenyl ester CAS No. 28782-60-7

Carbamic acid, N-(O,O-dimethylphosphorothioyl)-N-methyl-, m-isopropylphenyl ester

Cat. No. B1668312
CAS RN: 28782-60-7
M. Wt: 317.34 g/mol
InChI Key: RJOYCCMDHWDCFX-UHFFFAOYSA-N
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Description

Carbamic acid, N-(O,O-dimethylphosphorothioyl)-N-methyl-, m-isopropylphenyl ester is a bioactive chemical.

Scientific Research Applications

Insecticide Resistance Studies

Carbamic acid esters, including m-isopropylphenyl methylcarbamate, have been studied for their role in insect control. Research shows that resistance to these compounds in insects like houseflies is inherited as a partially dominant major single factor, with no sex linkage or significant cytoplasmic influence. This understanding is crucial for developing strategies to manage insecticide resistance (Georghiou & Garber, 1965).

Pharmacological Action

Carbamic acid esters, including derivatives similar to m-isopropylphenyl methylcarbamate, have been examined for their physostigmine-like action, affecting bodily functions such as miotic action and intestinal peristalsis. This research contributes to the understanding of the pharmacological impact of these compounds on the human body (Aeschlimann & Reinert, 1931).

Synthesis for Drug Research

Carbamic acid esters are used in synthesizing compounds for drug research. For instance, the synthesis of labeled carbamic acid phenyl esters aids in investigating drugs for treating conditions like Alzheimer's disease. These syntheses are crucial for developing and testing new pharmaceuticals (Ciszewska et al., 1997).

Chemical Synthesis Processes

The synthesis process of carbamic acid esters, like tolylenediisocyanate synthesis without phosgene, involves carbamates. These processes are important in industrial chemistry and for creating various chemicals and materials (Aso & Baba, 2003).

Insecticide Toxicity

Studies on carbamic acid esters' toxicity to insects like mosquitos provide insights into developing effective insecticides. These studies help in understanding the relationship between chemical structure and insecticidal activity (Hadaway, 1965).

Agricultural Chemical Agents

Carbamic acid derivatives, including those similar to m-isopropylphenyl methylcarbamate, are widely used in agriculture as insecticides, herbicides, and fungicides. Understanding their biological activity and metabolism in living organisms is crucial for safe and effective use in agriculture (Melnikov, 1971).

properties

CAS RN

28782-60-7

Product Name

Carbamic acid, N-(O,O-dimethylphosphorothioyl)-N-methyl-, m-isopropylphenyl ester

Molecular Formula

C13H20NO2PS

Molecular Weight

317.34 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-dimethoxyphosphinothioyl-N-methylcarbamate

InChI

InChI=1S/C13H20NO4PS/c1-10(2)11-7-6-8-12(9-11)18-13(15)14(3)19(20,16-4)17-5/h6-10H,1-5H3

InChI Key

RJOYCCMDHWDCFX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)P(=S)(OC)OC

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)P(=S)(OC)OC

Appearance

Solid powder

Other CAS RN

28782-60-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbamic acid, N-(O,O-dimethylphosphorothioyl)-N-methyl-, m-isopropylphenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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